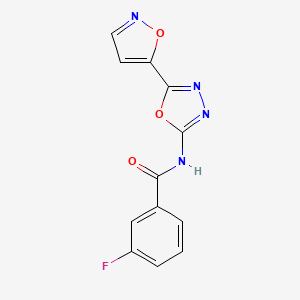

3-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN4O3/c13-8-3-1-2-7(6-8)10(18)15-12-17-16-11(19-12)9-4-5-14-20-9/h1-6H,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDFRIKBVBBSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the isoxazole and oxadiazole rings followed by their coupling with a fluoro-substituted benzamide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a fluorinated benzamide linked to an isoxazole and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Isoxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Oxadiazole Coupling : The oxadiazole moiety is introduced through condensation reactions with suitable reagents.

- Final Functionalization : The benzamide structure is formed by coupling the previously synthesized components.

The reaction conditions generally involve the use of catalysts and controlled temperatures to optimize yield and purity.

Medicinal Chemistry

3-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential as a pharmacophore in drug design. Its structural components suggest possible interactions with biological targets, making it a candidate for developing new therapeutic agents.

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of oxadiazole have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Recent studies indicate that compounds containing oxadiazole derivatives exhibit cytotoxicity against cancer cell lines. Molecular docking studies suggest that these compounds can induce apoptosis in cancer cells by activating specific pathways .

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

- Polymer Development : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

- Nanomaterials : The compound's ability to interact at the molecular level positions it as a potential candidate for developing advanced nanomaterials with tailored functionalities.

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological pathways:

- Molecular Interactions : Researchers utilize it to investigate interactions with enzymes and receptors. Understanding these interactions can provide insights into cellular processes and disease mechanisms .

- Pathway Modulation : By targeting specific proteins or enzymes, the compound may influence various signaling pathways involved in disease progression.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include derivatives of 1,3,4-oxadiazole, benzamide, and fused heterocycles. Key comparisons are summarized below:

Key Findings

- Antifungal Activity : LMM5 () shares the oxadiazole-benzamide scaffold but incorporates a sulfamoyl group, demonstrating activity against Candida albicans comparable to fluconazole. The target compound’s isoxazole substituent may enhance antifungal specificity due to improved membrane penetration .

- Enzyme Inhibition: Compound 8q () shows potent α-glucosidase inhibition (IC50 49.71 µM), outperforming other analogs with indole or sulfanyl groups.

- Receptor Modulation : VU0409106 () highlights the role of fluorine and heterocycles (thiazole) in CNS-targeted pharmacology. The target compound’s isoxazole moiety may offer similar pharmacokinetic advantages but with distinct receptor selectivity .

- Synthetic Routes : The nitazoxanide derivative () is synthesized via acyl chloride coupling, a method likely applicable to the target compound. Fluorine substitution in both compounds enhances stability and hydrogen-bonding interactions critical for enzyme inhibition .

Physicochemical and Pharmacokinetic Differences

- Solubility : LMM5 and LMM11 () require surfactants (Pluronic F-127) for solubilization, whereas the target compound’s fluorine and isoxazole groups may improve intrinsic solubility .

- Stability : The nitazoxanide derivative () forms hydrogen-bonded dimers, enhancing crystallinity. The target compound’s isoxazole-oxadiazole fusion may reduce crystallinity, favoring bioavailability .

Biological Activity

3-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound features a complex structure that includes a fluorinated benzamide linked to an isoxazole and an oxadiazole moiety. This unique combination is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the isoxazole ring and subsequent functionalization. The synthetic pathway often utilizes starting materials such as substituted phenols and nitrating agents to introduce the necessary functional groups.

Antimicrobial Properties

Research has indicated that compounds with isoxazole and oxadiazole functionalities exhibit significant antimicrobial activity. For example, a study demonstrated that derivatives containing these moieties could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Antiparasitic Activity

The compound has shown promise against parasitic infections such as Chagas disease. In vitro studies have reported that related isoxazole derivatives possess trypanocidal activity, potentially through mechanisms involving nitroreductase activation within the parasite . The presence of the fluorine atom may enhance the lipophilicity and permeability of the compound across cellular membranes.

Cytotoxicity

In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Studies have indicated that certain modifications can lead to improved selectivity and potency against tumor cells while minimizing toxicity to normal cells . For instance, compounds with electron-donating groups have shown enhanced cytotoxicity against human cancer cell lines such as A549 and MDA-MB 231 .

Study 1: Antimicrobial Evaluation

A systematic evaluation of several isoxazole derivatives, including this compound, revealed minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against tested pathogens. Notably, the compound exhibited superior activity compared to standard antibiotics .

Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of various compounds on breast cancer cells (MDA-MB 231), it was found that this compound demonstrated an IC50 value lower than that of traditional chemotherapeutics like doxorubicin . This suggests potential as a novel anticancer agent.

Data Tables

| Activity | Compound | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | This compound | 1.8 | >50 |

| Antiparasitic | Related isoxazole derivative | 3.8 | >625 |

| Cytotoxicity | This compound | <12 | Variable |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a preformed 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine under basic conditions (e.g., sodium hydride in THF) . Optimization requires controlled temperatures (0–25°C), inert atmospheres, and stoichiometric adjustments to minimize by-products. Yield improvements (>40%) are achievable via stepwise purification using column chromatography and recrystallization .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR): Confirm the presence of the fluorine atom (¹⁹F NMR) and aromatic protons (¹H NMR, e.g., δ 8.24–7.44 ppm for oxadiazole and benzamide groups) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]+ at m/z ~366) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯F bonds) .

Q. What preliminary biological screening assays are recommended?

- Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer: MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition: Fluorescence-based assays for kinases or metabolic enzymes (e.g., MDM2/p53 interaction) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replace 3-fluoro with trifluoromethyl) and compare activity profiles .

- Cellular Uptake Studies: Use fluorescent analogs or radiolabeling (³H/¹⁴C) to assess membrane permeability and intracellular accumulation .

- Target Profiling: Employ proteomics (e.g., affinity pull-down assays) to identify off-target interactions .

Q. What strategies optimize the compound’s pharmacokinetic profile?

- Solubility Enhancement: Introduce polar groups (e.g., morpholine sulfonamide) or formulate as nanocrystals .

- Metabolic Stability: Conduct liver microsome assays to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .

- Bioisosteric Replacement: Replace isoxazole with 1,2,4-triazole to improve half-life .

Q. How do electronic effects of the fluorine substituent influence reactivity and binding?

- Computational Modeling: Density Functional Theory (DFT) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

- Crystallographic Analysis: Compare bond lengths and angles in fluorinated vs. non-fluorinated analogs (e.g., C–F vs. C–H interactions in active sites) .

Methodological Considerations

Q. What analytical techniques resolve synthetic impurities in the final product?

- HPLC-MS: Use C18 columns (acetonitrile/water gradient) to separate unreacted intermediates .

- ²⁹Si NMR: Detect siloxane contaminants from column chromatography .

Q. How is molecular docking applied to predict target binding modes?

- Software: AutoDock Vina or Schrödinger Suite for rigid/flexible docking .

- Validation: Co-crystallize the compound with target proteins (e.g., MDM2) to verify predicted poses .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.